Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride
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Overview
Description
Ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride is an organic compound with the molecular formula C12H17ClN2O2. It is a derivative of ethyl prop-2-enoate, featuring an amino group and a substituted aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride typically involves the reaction of ethyl acetoacetate with 4-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride
- Ethyl 3-amino-3-[(4-trifluoromethoxyphenyl)amino]prop-2-enoate hydrochloride
Uniqueness
Ethyl 3-amino-3-[(4-methylphenyl)amino]prop-2-enoate hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
Ethyl 3-amino-3-(4-tolylamino)acrylate hydrochloride is an organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.
This compound has the molecular formula C12H16ClN2O2 and a molar mass of approximately 256.72 g/mol. The structure includes an ethyl ester group, an amino group, and a para-substituted aniline moiety, which contribute to its biological activity.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Enzyme Interaction : this compound is believed to interact with specific enzymes, potentially inhibiting their activity or altering signaling pathways within cells. This interaction is crucial for its therapeutic applications in drug development.
- Cytotoxic Activity : Studies have shown that compounds structurally related to this compound can inhibit tubulin polymerization, leading to cytotoxic effects in cancer cells. This suggests a possible role in cancer therapy through the induction of apoptosis and cell cycle arrest .
Anticancer Properties
Several studies have explored the anticancer potential of similar acrylate derivatives:
- Inhibition of Tumor Growth : For instance, derivatives exhibiting structural similarities have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating effective concentrations for inducing cell death .
- Mechanisms of Action : The mechanism involves disruption of microtubule dynamics, which is critical for cell division. Compounds have been shown to increase the percentage of cells in the G2/M phase of the cell cycle, suggesting that they can effectively halt cancer progression .
Anti-inflammatory Effects
There is emerging evidence that this compound may also possess anti-inflammatory properties:
- Cytokine Modulation : Research indicates that similar compounds can modulate cytokine production, which is pivotal in inflammatory responses. This modulation could provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Cytotoxicity Evaluation :
- Mechanistic Studies :
Data Tables
Compound | IC50 (μM) | Mechanism | Target Cell Line |
---|---|---|---|
Compound A | 2.61 | Tubulin polymerization inhibition | MCF-7 |
Compound B | 29.27 | Cytotoxicity | MCF-10A |
Ethyl 3-amino-3-(4-tolylamino)acrylate HCl | TBD | TBD | TBD |
Properties
Molecular Formula |
C12H17ClN2O2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-methylanilino)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-3-16-12(15)8-11(13)14-10-6-4-9(2)5-7-10;/h4-8,14H,3,13H2,1-2H3;1H |
InChI Key |
LWTZKYGCSJZNDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)C.Cl |
Origin of Product |
United States |
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